Cas no 692266-32-3 (2-Bromo-5-ethoxy-4-propoxybenzaldehyde)
2-Bromo-5-ethoxy-4-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
- AKOS000303637
- SR-01000260774-1
- MFCD02256851
- EN300-228032
- G21370
- STK199146
- SCB26632
- CS-0240355
- 692266-32-3
- BBL038097
- SR-01000260774
-
- MDL: MFCD02256851
- Inchi: 1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3
- InChI Key: YPOOKBARWRDKRX-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=CC(=C(C=1)OCCC)OCC
Computed Properties
- Exact Mass: 286.02046Da
- Monoisotopic Mass: 286.02046Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.5Ų
2-Bromo-5-ethoxy-4-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B145198-25mg |
2-Bromo-5-Ethoxy-4-Propoxybenzaldehyde |
692266-32-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B145198-50mg |
2-Bromo-5-Ethoxy-4-Propoxybenzaldehyde |
692266-32-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B145198-250mg |
2-Bromo-5-Ethoxy-4-Propoxybenzaldehyde |
692266-32-3 | 250mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB498102-250 mg |
2-Bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 250MG |
€147.80 | 2022-03-24 | ||
| abcr | AB498102-1 g |
2-Bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 1g |
€166.70 | 2022-03-24 | ||
| abcr | AB498102-5 g |
2-Bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 5g |
€365.00 | 2022-03-24 | ||
| Enamine | EN300-228032-0.05g |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 95% | 0.05g |
$53.0 | 2024-06-20 | |
| Enamine | EN300-228032-0.1g |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 95% | 0.1g |
$83.0 | 2024-06-20 | |
| Enamine | EN300-228032-0.25g |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 95% | 0.25g |
$116.0 | 2024-06-20 | |
| Enamine | EN300-228032-0.5g |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
692266-32-3 | 95% | 0.5g |
$218.0 | 2024-06-20 |
2-Bromo-5-ethoxy-4-propoxybenzaldehyde Suppliers
2-Bromo-5-ethoxy-4-propoxybenzaldehyde Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Research Brief on 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS: 692266-32-3) in Chemical and Biomedical Applications
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS: 692266-32-3) is a synthetic aromatic aldehyde derivative that has garnered significant attention in recent chemical and biomedical research. This compound, characterized by its bromo- and alkoxy-substituted benzaldehyde structure, serves as a versatile intermediate in organic synthesis and pharmaceutical development. Recent studies have highlighted its potential in the design of novel therapeutic agents, particularly in the fields of oncology and antimicrobial research.
The compound's unique chemical properties, including its electron-withdrawing bromo group and electron-donating alkoxy substituents, make it a valuable building block for the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where it served as a key intermediate in the synthesis of compounds targeting specific cancer pathways. The researchers noted that the strategic positioning of the bromo and alkoxy groups in 2-Bromo-5-ethoxy-4-propoxybenzaldehyde allowed for precise structural modifications essential for biological activity.
In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) reported on the compound's incorporation into novel Schiff base derivatives with significant antibacterial activity against drug-resistant strains. The study emphasized how the aldehyde functionality of 692266-32-3 facilitated the formation of these biologically active Schiff bases, while its bromo substituent contributed to enhanced membrane permeability in bacterial cells.
From a synthetic chemistry perspective, recent advances in green chemistry have explored more sustainable routes to produce 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. A 2023 publication in ACS Sustainable Chemistry & Engineering described a microwave-assisted synthesis method that reduced reaction times by 60% and improved overall yields compared to traditional methods. This development is particularly significant given the growing demand for this intermediate in pharmaceutical manufacturing.
The compound's safety profile and pharmacokinetic properties have also been subjects of recent investigation. Toxicology studies conducted in 2024 suggest that 692266-32-3 exhibits favorable metabolic stability and low cytotoxicity at concentrations typically used in pharmaceutical applications. These findings support its continued use as a building block in drug discovery programs.
Looking forward, researchers anticipate expanding applications for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde in materials science, particularly in the development of organic electronic materials. Preliminary studies have shown that its molecular structure can be modified to create novel organic semiconductors with potential applications in flexible electronics and biosensors.
In conclusion, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS: 692266-32-3) remains a compound of significant interest in chemical and biomedical research. Its versatility as a synthetic intermediate, combined with emerging applications in drug discovery and materials science, ensures its continued relevance in scientific investigations. Future research directions likely include further optimization of synthetic methods, exploration of additional biological activities, and development of novel derivatives with enhanced properties.
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